molecular formula C15H17N3O3 B15115236 6-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amino}-3-methyl-3,4-dihydropyrimidin-4-one

6-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amino}-3-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B15115236
M. Wt: 287.31 g/mol
InChI Key: CEEQXBSBIZTKQQ-UHFFFAOYSA-N
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Description

6-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}-3-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound characterized by its unique structure, which includes a dihydro-benzodioxin moiety and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}-3-methyl-3,4-dihydropyrimidin-4-one typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine, which is then reacted with appropriate reagents to form the desired compound. The reaction conditions often include the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}-3-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}-3-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}-3-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}-3-methyl-3,4-dihydropyrimidin-4-one is unique due to its combination of the dihydro-benzodioxin and dihydropyrimidinone moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

6-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-3-methylpyrimidin-4-one

InChI

InChI=1S/C15H17N3O3/c1-17(14-8-15(19)18(2)10-16-14)9-11-3-4-12-13(7-11)21-6-5-20-12/h3-4,7-8,10H,5-6,9H2,1-2H3

InChI Key

CEEQXBSBIZTKQQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=CC1=O)N(C)CC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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